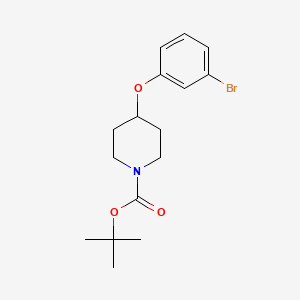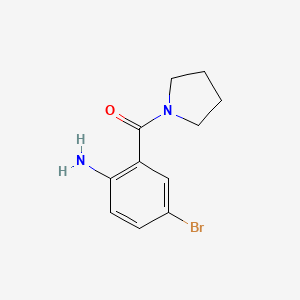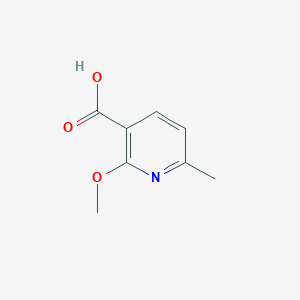
Fmoc-4-amino-3-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-4-amino-3-methylbenzoic acid: is a chemical compound used primarily in the field of peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of 4-amino-3-methylbenzoic acid. This compound is particularly valuable in solid-phase peptide synthesis due to its stability and ease of removal under mild conditions .
Mechanism of Action
Target of Action
Fmoc-4-amino-3-methylbenzoic acid is primarily used as a protecting group for amines in organic synthesis . The fluorenylmethoxycarbonyl (Fmoc) group is base-labile, meaning it can be removed under basic conditions . This property makes it an ideal protecting group for amines, especially in solid-phase peptide synthesis (SPPS) .
Mode of Action
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is then removed by base, usually piperidine .
Biochemical Pathways
The primary biochemical pathway involved with this compound is peptide synthesis. The Fmoc group serves as a temporary protecting group for the amine at the N-terminus in SPPS . This allows for the sequential addition of amino acids to a growing peptide chain without unwanted side reactions.
Result of Action
The primary result of the action of this compound is the successful synthesis of peptides. By protecting the amine group during synthesis, it allows for the controlled addition of amino acids to a peptide chain .
Action Environment
The action of this compound is influenced by the pH of the environment. The Fmoc group is base-labile, meaning it can be removed under basic conditions . Therefore, the pH of the solution is a critical factor in the efficacy of this compound. Additionally, the stability of this compound can be affected by factors such as temperature and light exposure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-4-amino-3-methylbenzoic acid typically involves the reaction of 4-amino-3-methylbenzoic acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature. The product is then purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Fmoc-4-amino-3-methylbenzoic acid can undergo nucleophilic substitution reactions where the Fmoc group is replaced by other functional groups.
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide.
Coupling Reactions: It can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride or potassium carbonate in solvents like dimethylformamide.
Deprotection Reactions: Piperidine in dimethylformamide.
Coupling Reactions: Carbodiimides like dicyclohexylcarbodiimide (DCC) or uronium salts in the presence of bases like N,N-diisopropylethylamine (DIPEA).
Major Products:
Substitution Reactions: Various substituted derivatives of 4-amino-3-methylbenzoic acid.
Deprotection Reactions: 4-amino-3-methylbenzoic acid.
Coupling Reactions: Peptides and peptide derivatives.
Scientific Research Applications
Chemistry: Fmoc-4-amino-3-methylbenzoic acid is widely used in the synthesis of peptides and peptidomimetics. It serves as a building block in solid-phase peptide synthesis, allowing for the sequential addition of amino acids to form complex peptide chains .
Biology: In biological research, this compound is used to create peptide-based probes and inhibitors. These peptides can be used to study protein-protein interactions, enzyme activity, and cellular signaling pathways .
Medicine: this compound derivatives are explored for their potential therapeutic applications. Peptides synthesized using this compound can act as drugs or drug delivery agents, targeting specific proteins or cells in the body .
Industry: In the pharmaceutical industry, this compound is used in the development of peptide-based drugs and diagnostic tools. It is also used in the production of peptide vaccines and bioconjugates .
Comparison with Similar Compounds
- Fmoc-3-amino-4-methylbenzoic acid
- Fmoc-4-amino-3-hydroxybutanoic acid
- Fmoc-®-3-amino-4-(4-trifluoromethylphenyl)-butyric acid
- 3-(Fmoc-amino)phenylacetic acid
- 2-amino-4-chloro-3-methylbenzoic acid
- 2-((4-methoxybenzoyl)amino)-3-methylbenzoic acid
Uniqueness: Fmoc-4-amino-3-methylbenzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties. The presence of the Fmoc group provides stability and ease of removal, making it a preferred choice in peptide synthesis. Its methyl group at the 3-position and amino group at the 4-position offer unique reactivity compared to other similar compounds .
Properties
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO4/c1-14-12-15(22(25)26)10-11-21(14)24-23(27)28-13-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-12,20H,13H2,1H3,(H,24,27)(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMDMIXDWRNKND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1322424.png)
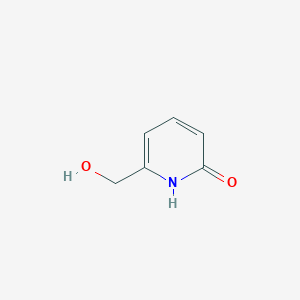
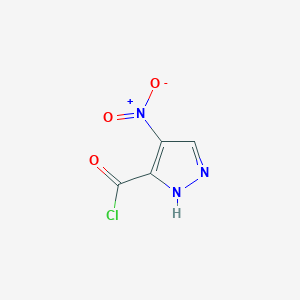
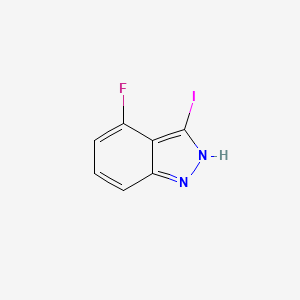
![6-[[2-(3,5-Dimethylphenoxy)acetyl]amino]hexanoic acid](/img/structure/B1322432.png)
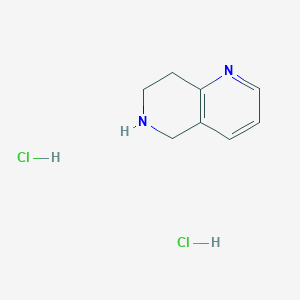
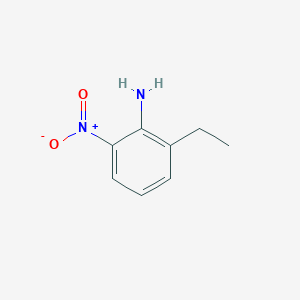
![1-[2-Amino-5-(4-hydroxypiperidino)phenyl]-1-ethanone](/img/structure/B1322436.png)

![Benzyl 4-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1322441.png)
![2-Boc-7-hydroxymethyl-octahydro-pyrido[1,2-A]pyrazine](/img/structure/B1322442.png)
